molecular formula C14H24INO3 B2479768 tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2172135-66-7

tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B2479768
CAS RN: 2172135-66-7
M. Wt: 381.254
InChI Key: NAUPWGZVDFEZKD-UHFFFAOYSA-N
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Description

“tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a compound with the molecular weight of 254.33 . It is stored in dry conditions at 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) .


Physical And Chemical Properties Analysis

As mentioned earlier, “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a solid compound stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate and its derivatives are primarily studied for their synthetic pathways and structural configurations. For instance, Moskalenko and Boev (2012) explored pathways for synthesizing spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments, which can be used for preparing other potential biologically active heterocyclic compounds. Their work highlights the reactions of such compounds with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012).

Conformational and Stereochemical Studies

Researchers like Jakubowska et al. (2013) have conducted detailed conformational studies to assign absolute configurations to the compound's derivatives, utilizing techniques like NOESY correlations and chemical shift anisotropy calculations. This aids in understanding the molecular structure and the spatial arrangement of atoms within the compound (Jakubowska et al., 2013).

Supramolecular Chemistry

The compound's derivatives are also examined for their supramolecular arrangements. For instance, Graus et al. (2010) described the preparation of compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and discussed the relationship between their molecular structure and crystal structure, highlighting the role that substituents play in supramolecular arrangements (Graus et al., 2010).

Biologically Active Compounds Synthesis

The compound and its derivatives serve as precursors or intermediates for synthesizing biologically active compounds. For example, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on the azetidine and cyclobutane rings, providing entry points to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-7-4-14(5-8-16)6-9-18-11(14)10-15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUPWGZVDFEZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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